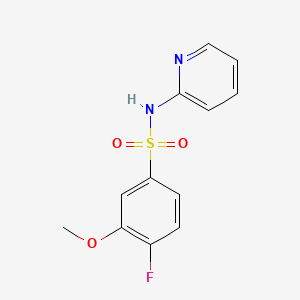

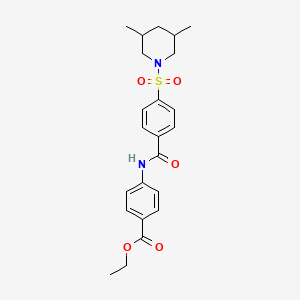

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound contains a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound. This 5-membered ring structure is made up of two carbon atoms and three nitrogen atoms . It also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The piperidine ring, a common feature in many pharmaceuticals, is a six-membered ring with one nitrogen atom .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazole, pyrimidine, and piperidine rings. The exact structure would depend on the positions of these rings and the attached functional groups .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds with 1,2,3-triazole rings are known to participate in various chemical reactions. For example, they can act as ligands in transition metal complexes .科学的研究の応用

Drug Discovery and Medicinal Chemistry

1,2,3-Triazoles serve as privileged structural motifs in drug discovery due to their diverse biological activities. This compound’s 1,2,3-triazole core has been associated with several medicinal compounds:

- Anticonvulsant Drug Rufinamide : Rufinamide, used to treat seizures, contains a 1,2,3-triazole ring in its structure .

- Broad Spectrum Cephalosporin Antibiotic Cefatrizine : Cefatrizine, an antibiotic, also features a 1,2,3-triazole core .

- Anticancer Drug Carboxyamidotriazole : Carboxyamidotriazole, with potential anticancer properties, contains a 1,2,3-triazole motif .

- β-Lactam Antibiotic Tazobactam : Tazobactam, used in combination with other antibiotics, includes a 1,2,3-triazole ring .

Organic Synthesis and Click Chemistry

1,2,3-Triazoles play a pivotal role in organic synthesis, particularly through click chemistry. The click chemistry approach allows facile and straightforward synthesis of 1,2,3-triazoles. Researchers use this method to create diverse molecular architectures for drug development and materials science .

Polymer Chemistry and Materials Science

The chemical stability, aromatic character, and hydrogen bonding ability of 1,2,3-triazoles make them valuable in polymer chemistry and materials science. They contribute to the development of novel materials, including liquid crystals and polymeric materials .

Supramolecular Chemistry and Bioconjugation

1,2,3-Triazoles are relevant in supramolecular chemistry, where they participate in non-covalent interactions. Additionally, they find applications in bioconjugation strategies, enabling the attachment of biomolecules to surfaces or other molecules .

Fluorescent Imaging

Researchers utilize 1,2,3-triazoles in fluorescent imaging studies. Their unique properties make them suitable for labeling and visualizing biological structures .

Enzyme Modification and Chemical Biology

Enzyme modification studies often involve 1,2,3-triazoles. These compounds can be used to modify enzymes for specific purposes, such as enhancing catalytic activity or altering substrate specificity .

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

(1-methyltriazol-4-yl)-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16N6O2/c1-18-8-11(16-17-18)13(20)19-6-2-3-10(7-19)21-12-4-5-14-9-15-12/h4-5,8-10H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYKAWQFSGIEACV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCCC(C2)OC3=NC=NC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16N6O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1-methyl-1H-1,2,3-triazol-4-yl)(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[4-Bromo-1-(2-fluoroethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B2377148.png)

![(4-Chloro-2-methylphenyl){2-[(2-phenylethyl)amino]pteridin-4-yl}amine](/img/structure/B2377149.png)

![7-(2,4-dichlorobenzyl)-8-{[4-(2-fluorophenyl)piperazin-1-yl]methyl}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/no-structure.png)

![3-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzonitrile](/img/structure/B2377155.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-2-oxo-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B2377157.png)

![7-Methyl-6-(4-methylphenyl)-2-phenyl-4,5-dihydropyrrolo[2,3-g]indazole-8-carbaldehyde](/img/structure/B2377160.png)

![2-[[4-amino-5-(2-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B2377164.png)

![3-[(5Z)-5-[(2-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(2-hydroxy-5-nitrophenyl)propanamide](/img/structure/B2377166.png)